molecular formula C16H16ClN3O B14238177 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- CAS No. 583024-59-3

2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl-

Cat. No.: B14238177
CAS No.: 583024-59-3
M. Wt: 301.77 g/mol
InChI Key: RGQRFYFUUGNPOQ-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methylisobutylketone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the benzoxazine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives such as:

Uniqueness

What sets 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

583024-59-3

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

6-chloro-2-propyl-N-pyridin-3-yl-2H-1,4-benzoxazin-3-amine

InChI

InChI=1S/C16H16ClN3O/c1-2-4-15-16(19-12-5-3-8-18-10-12)20-13-9-11(17)6-7-14(13)21-15/h3,5-10,15H,2,4H2,1H3,(H,19,20)

InChI Key

RGQRFYFUUGNPOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=NC2=C(O1)C=CC(=C2)Cl)NC3=CN=CC=C3

Origin of Product

United States

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